molecular formula C7H14OS B2669349 1-(Tert-butylsulfanyl)propan-2-one CAS No. 85591-55-5

1-(Tert-butylsulfanyl)propan-2-one

Cat. No.: B2669349
CAS No.: 85591-55-5
M. Wt: 146.25
InChI Key: YGCXECLDZCQMNI-UHFFFAOYSA-N
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Description

1-(Tert-butylsulfanyl)propan-2-one is an organic compound with the molecular formula C7H14OS It is characterized by the presence of a tert-butylsulfanyl group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tert-butylsulfanyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butylthiol with propan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylsulfanyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where the tert-butylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(Tert-butylsulfanyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Research into its biological activity and potential therapeutic uses is ongoing.

    Medicine: It may serve as an intermediate in the development of pharmaceuticals.

    Industry: This compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Tert-butylsulfanyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfanyl)propan-2-one
  • 1-(Ethylsulfanyl)propan-2-one
  • 1-(Isopropylsulfanyl)propan-2-one

Uniqueness

1-(Tert-butylsulfanyl)propan-2-one is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical properties compared to its analogs

Properties

IUPAC Name

1-tert-butylsulfanylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCXECLDZCQMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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